5-Bromo-8-methylquinolin-2-ol chemical structure and properties
5-Bromo-8-methylquinolin-2-ol chemical structure and properties
Executive Summary
5-Bromo-8-methylquinolin-2-ol (CAS: 99455-07-9), often referred to in solution state chemistry as 5-bromo-8-methylquinolin-2(1H)-one or 5-bromo-8-methylcarbostyril , is a halogenated heterocyclic scaffold. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of
This guide provides a comprehensive technical analysis of the molecule, focusing on its tautomeric behavior, regioselective synthesis, and utility as a substrate for palladium-catalyzed cross-coupling reactions.
Key Chemical Data
| Property | Specification |
| IUPAC Name | 5-Bromo-8-methylquinolin-2-ol |
| Common Name | 5-Bromo-8-methylcarbostyril |
| CAS Number | 99455-07-9 |
| Molecular Formula | |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Poor in Water |
Chemical Identity & Structural Dynamics
The Tautomeric Equilibrium
A defining feature of 5-bromo-8-methylquinolin-2-ol is its lactam-lactim tautomerism. While IUPAC nomenclature often defaults to the "2-ol" (hydroxy) form, the compound exists predominantly as the "2-one" (amide) tautomer in the solid state and in polar solvents. This distinction is critical for predicting reactivity:
-
2-one form (Lactam): Dominates in solution; favors N-alkylation.
-
2-ol form (Lactim): Accessible for O-alkylation under specific conditions (e.g., Ag salts).
Figure 1: Tautomeric Equilibrium The following diagram illustrates the proton shift responsible for the dual reactivity profile.
Caption: Equilibrium between the amide (Lactam) and imidic acid (Lactim) forms.
Synthetic Pathways[2][3][4]
The synthesis of 5-bromo-8-methylquinolin-2-ol relies on the regioselective bromination of the parent carbostyril. The 8-methyl group exerts steric influence, while the amide nitrogen directs electrophilic substitution to the 5-position (para-directing relative to the nitrogen).
Primary Route: Bromination of 8-Methylcarbostyril
This protocol utilizes elemental bromine in acetic acid, a classic method that ensures high regioselectivity and yield.
Reagents:
-
Precursor: 8-Methylquinolin-2(1H)-one (8-Methylcarbostyril)
-
Brominating Agent: Bromine (
) or N-Bromosuccinimide (NBS) -
Solvent: Glacial Acetic Acid (AcOH) or DMF
Figure 2: Synthetic Workflow
Caption: Step-by-step pathway for the regioselective bromination of the quinolinone core.
Detailed Experimental Protocol
Note: This protocol is adapted from standard carbostyril halogenation procedures.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 8-methylquinolin-2(1H)-one (10 mmol) in glacial acetic acid (40 mL).
-
Addition: Heat the solution to 40°C to ensure complete dissolution. Add a solution of bromine (11 mmol, 1.1 eq) in acetic acid (10 mL) dropwise over 30 minutes.
-
Observation: The deep red color of bromine should fade as it is consumed.
-
-
Reaction: Stir the mixture at 60°C for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL) with vigorous stirring. The product will precipitate as an off-white to yellow solid.
-
Isolation: Filter the solid via vacuum filtration. Wash the cake with water (
mL) to remove residual acid and HBr. -
Purification: Recrystallize from Ethanol or DMF/Water to obtain the pure title compound.
Reactivity & Medicinal Chemistry Applications[5]
The 5-bromo-8-methylquinolin-2-ol scaffold is a "privileged structure" in drug discovery due to its multiple points of diversification.
Functionalization Strategies
The molecule offers three distinct sites for chemical modification:
-
C-5 Position (Bromine): Ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or amino groups.
-
N-1 Position (Lactam Nitrogen): Undergoes alkylation with alkyl halides (using
or ) to modify lipophilicity or target engagement. -
C-8 Position (Methyl): Can be radically brominated (NBS/AIBN) to form a benzylic bromide, allowing for further chain extension.
Pharmaceutical Relevance
This scaffold is structurally homologous to the precursors used for Procaterol (a potent bronchodilator). While Procaterol possesses an 8-hydroxy group, the 8-methyl variants are explored for:
-
Antibacterial Agents: DNA gyrase inhibitors often feature quinolinone cores.
-
5-HT Receptor Modulators: 5-substituted quinolinones have shown affinity for serotonin receptors in CNS research.
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
| Hazard Category | Precautionary Statement |
| Inhalation | May cause respiratory irritation. Use a fume hood during synthesis, especially when handling elemental bromine. |
| Skin Contact | Causes skin irritation. Wear nitrile gloves and lab coat. |
| Eye Contact | Causes serious eye irritation. Wear safety goggles. |
| Storage | Store in a cool, dry place. Light sensitive (brominated compounds can degrade). |
References
-
ChemicalBook. (2025).[1][2] 5-Bromo-8-methylquinolin-2-ol Properties and CAS 99455-07-9. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11910, 8-Methylquinoline (Precursor Data). Link
-
Organic Syntheses. (1944). 4-Methylcarbostyril (General Quinolinone Synthesis Methodology). Org.[3][4] Synth. 24, 68. Link
-
MIMS. (2024). Procaterol Hydrochloride: Structural Analogues and Pharmacology. Link
-
BenchChem. (2025).[1] Synthesis of Substituted Quinolinones. Link
